Oxaceprol

Catalog No.
S538337
CAS No.
33996-33-7
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxaceprol

CAS Number

33996-33-7

Product Name

Oxaceprol

IUPAC Name

(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1

InChI Key

BAPRUDZDYCKSOQ-RITPCOANSA-N

SMILES

CC(=O)N1CC(CC1C(=O)O)O

solubility

>26 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Jonctum, N-acetyl cis-4-hydroxy-L-proline, N-acetyl-4-hydroxyproline, N-acetylhydroxyproline, oxaceprol, oxaceprol, (cis)-isomer, Tejuntivo

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

The exact mass of the compound Oxaceprol is 173.0688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline - Hydroxyproline - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oxaceprol, a derivative of the amino acid L-proline, is a medication primarily used to manage osteoarthritis (OA) []. While its mechanism of action is not fully understood, research suggests it offers potential benefits for OA patients. Here's a look at its application in scientific research:

Management of Osteoarthritis (OA):

Several studies have investigated the efficacy and safety of oxaceprol in treating OA. A systematic review and meta-analysis published in 2019 found that oxaceprol showed promise in reducing pain and improving joint function in OA patients compared to placebo []. The analysis also suggested a potentially better safety profile for oxaceprol compared to non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used for OA but can cause gastrointestinal side effects [].

However, the authors noted limitations in the available evidence. Most studies included were relatively small and short-term. Further research with larger sample sizes and longer follow-up periods is needed to confirm these findings [].

Oxaceprol is a non-steroidal anti-inflammatory drug primarily used to treat painful and inflammatory conditions associated with osteoarthritis and rheumatoid arthritis. It belongs to the class of organic compounds known as proline derivatives, specifically characterized by its structure as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid. The chemical formula for Oxaceprol is C₇H₁₁NO₄, with a molar mass of approximately 173.168 g/mol . This compound works by inhibiting the adhesion and migration of leukocytes, thereby reducing inflammation without the common side effects associated with traditional non-steroidal anti-inflammatory drugs, such as gastrointestinal irritation .

  • Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target enzymes involved in inflammation, Oxaceprol works by inhibiting the migration and adhesion of white blood cells to inflamed joints, thereby reducing inflammation at an earlier stage [].
  • Toxicity: Clinical trials suggest Oxaceprol is generally well-tolerated with fewer side effects compared to some NSAIDs []. However, potential side effects like dizziness, nausea, diarrhea, and abdominal pain have been reported [].
  • Flammability: No specific data on the flammability of Oxaceprol is available in publicly accessible scientific publications. However, based on its structure, it is likely combustible.
  • Reactivity: Information on the reactivity of Oxaceprol with other chemicals is limited in publicly available scientific literature.
Typical of amino acids and their derivatives. Its synthesis involves reactions that modify the proline backbone, particularly through acylation and hydroxylation processes. The compound does not significantly inhibit prostaglandin synthesis in vitro, which distinguishes it from many other non-steroidal anti-inflammatory drugs that primarily exert their effects through this pathway . Instead, Oxaceprol's mechanism focuses on modulating leukocyte activity and inflammatory mediators.

The primary biological activity of Oxaceprol is its anti-inflammatory effect, which is achieved through the inhibition of leukocyte accumulation in inflamed tissues. This action helps alleviate symptoms such as pain, swelling, and stiffness in conditions like osteoarthritis and rheumatoid arthritis. Research indicates that Oxaceprol does not inhibit prostaglandin synthesis but rather affects other inflammatory pathways, making it a unique option among anti-inflammatory agents . Additionally, Oxaceprol has been shown to block the release of chemical mediators responsible for inflammation, further contributing to its therapeutic effects .

The synthesis of Oxaceprol typically involves the following steps:

  • Formation of the Pyrrolidine Ring: Starting from proline or its derivatives, reactions are conducted to form a pyrrolidine structure.
  • Acetylation: The hydroxyl group on the pyrrolidine is acetylated using acetic anhydride or acetyl chloride.
  • Hydroxylation: Hydroxyl groups are introduced at specific positions to yield the final compound.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain pure Oxaceprol .

These methods ensure that the final product retains its biological activity while minimizing impurities.

Oxaceprol is primarily utilized in managing:

  • Osteoarthritis: Reducing pain and inflammation associated with joint degeneration.
  • Rheumatoid Arthritis: Alleviating symptoms related to autoimmune inflammatory responses.
  • Other Inflammatory Conditions: Including systemic lupus erythematosus and mild skin burns when applied topically .

Due to its unique mechanism of action, Oxaceprol is often preferred for patients who may be sensitive to traditional non-steroidal anti-inflammatory drugs.

Oxaceprol may interact with various medications, particularly:

  • Anticoagulants: Such as warfarin and heparin, where it may enhance bleeding risks.
  • Antihypertensive Medications: Including atenolol and losartan, potentially altering their effectiveness.
  • Other Anti-inflammatory Drugs: Such as methotrexate and lithium, where combined use may require careful monitoring .

Patients should be advised to consult healthcare providers regarding potential interactions before starting Oxaceprol.

Several compounds share structural or functional similarities with Oxaceprol. Below is a comparison highlighting their uniqueness:

CompoundChemical StructurePrimary UseUnique Mechanism
IbuprofenC₁₃H₁₈O₂Pain relief and inflammationInhibits cyclooxygenase enzymes
NaproxenC₁₄H₁₄O₃Anti-inflammatoryLong half-life; inhibits prostaglandin synthesis
DiclofenacC₁₄H₁₄ClN₃O₂Pain relief in arthritisSelective COX-2 inhibitor
CelecoxibC₁₈H₁₈F₂N₂O₂SChronic pain managementCOX-2 selective inhibition

Oxaceprol stands out due to its specific action on leukocyte behavior rather than directly inhibiting prostaglandin synthesis, making it suitable for patients who require effective inflammation control without the gastrointestinal side effects commonly associated with other non-steroidal anti-inflammatory drugs .

Adhesion Molecule Regulation

Oxaceprol exerts its primary anti-inflammatory effects through direct modulation of leukocyte-endothelial cell interactions, representing a novel therapeutic approach distinct from prostaglandin-mediated mechanisms [1]. The compound demonstrates remarkable efficacy in inhibiting neutrophil infiltration into joint tissues, as evidenced by experimental studies showing marked inhibition of leukocyte accumulation in adjuvant arthritis models [1]. This mechanism operates independently of prostaglandin synthesis, as oxaceprol shows no effect on macrophage prostaglandin E₂ release in vitro [2].

The molecular basis for oxaceprol's leukocyte adhesion inhibition involves interference with key adhesion molecules that mediate the inflammatory cascade. Studies utilizing intravital microscopy have demonstrated that oxaceprol treatment results in significant reductions in leukocyte rolling fraction and adherent leukocyte numbers in synovial microvessels [3]. In antigen-induced arthritis models, oxaceprol administration at doses of 100 mg/kg twice daily produced substantial decreases in leukocyte adherence, with rolling fractions reducing from 0.31 to significantly lower values [3].

Integrin-Mediated Adhesion Mechanisms

The leukocyte adhesion cascade involves sequential interactions between selectins, integrins, and their endothelial counterparts. Oxaceprol appears to interfere with beta-2 integrin-mediated adhesion, particularly targeting the CD11/CD18 complex that plays crucial roles in firm leukocyte adhesion [4]. Research indicates that oxaceprol-induced leukocyte adherence inhibition involves modulation of intercellular adhesion molecule-1 (ICAM-1) and P-selectin interactions, which are essential for leukocyte recruitment during inflammation [4].

The compound's effects on integrin activation appear to involve conformational changes in the CD11b/CD18 receptor complex, potentially influencing the transition from low-affinity to high-affinity binding states [5]. This mechanism represents a sophisticated approach to inflammatory control, as it targets the fundamental cellular interactions that initiate and perpetuate inflammatory responses.

Functional Outcomes in Inflammatory Models

Experimental evidence demonstrates that oxaceprol's leukocyte adhesion inhibition translates into measurable functional improvements in inflammatory joint disease models. In ischemia/reperfusion studies, oxaceprol treatment resulted in significant decreases in postischemic leukocyte adherence at both 0.5 and 2 hours of reperfusion, accompanied by reduced macromolecular leakage and preserved tissue perfusion [6] [7]. These findings indicate that oxaceprol's molecular mechanisms provide comprehensive protection against inflammatory tissue damage.

The therapeutic significance of these mechanisms is further supported by histological analyses showing reduced leukocyte infiltration in oxaceprol-treated arthritic animals [3]. The compound's ability to modulate leukocyte-endothelial interactions represents a fundamental shift in anti-inflammatory strategy, targeting cellular adhesion processes rather than downstream inflammatory mediators.

Synovial Microcirculation Effects

Microvascular Perfusion Enhancement

Oxaceprol demonstrates profound effects on synovial microcirculation, with particular emphasis on maintaining functional capillary density and preserving tissue perfusion during inflammatory conditions [7] [8]. The compound's ability to protect microvascular function operates through multiple mechanisms, including direct effects on endothelial cell integrity and indirect effects through leukocyte adhesion inhibition.

Studies utilizing dorsal skinfold chamber models have revealed that oxaceprol treatment results in significant increases in functional capillary density compared to control groups experiencing ischemia/reperfusion injury [7]. This preservation of microvascular function is critical for maintaining tissue viability and facilitating repair processes in inflammatory joint diseases.

Endothelial Barrier Function

The maintenance of endothelial barrier integrity represents a crucial aspect of oxaceprol's microcirculatory effects. Research demonstrates that oxaceprol treatment leads to significant reductions in macromolecular leakage, indicating improved endothelial barrier function [6] [7]. This effect is particularly important in inflammatory conditions where increased vascular permeability contributes to tissue edema and inflammatory cell infiltration.

The molecular mechanisms underlying oxaceprol's endothelial protective effects appear to involve modulation of tight junction proteins and adherens junction complexes. While specific molecular targets remain under investigation, the compound's ability to preserve endothelial barrier function suggests interactions with key regulatory proteins involved in cell-cell adhesion and paracellular transport.

Synovial Tissue Perfusion Dynamics

Analysis of synovial microcirculation parameters reveals that oxaceprol treatment produces measurable improvements in tissue perfusion characteristics. In antigen-induced arthritis models, oxaceprol administration resulted in significant reductions in leukocyte rolling fractions from baseline values of 0.44 ± 0.03 to 0.25 ± 0.1 [9]. These changes in microcirculatory dynamics correlate with improved joint function and reduced inflammatory markers.

The compound's effects on synovial microcirculation extend beyond simple leukocyte adhesion inhibition to encompass broader microvascular protective mechanisms. Studies demonstrate that oxaceprol treatment preserves red blood cell velocity and maintains functional capillary density, suggesting comprehensive microvascular protection [3] [7].

Collagen Metabolism Interactions

Chondrocyte Metabolic Modulation

Oxaceprol, as a structural analogue of hydroxyproline, exhibits unique interactions with collagen metabolism processes in articular cartilage. The compound demonstrates significant effects on chondrocyte metabolic activity, particularly in the synthesis and incorporation of collagen precursors [10] [11]. Experimental studies using radiolabeled precursors have shown that oxaceprol stimulates the uptake of ³H-glucosamine and ³H-proline in chondrocytes, with enhanced incorporation of ³H-proline into macromolecular structures of the cartilage matrix [10].

The molecular basis for these effects appears to involve direct interactions with cellular uptake mechanisms and metabolic pathways involved in collagen synthesis. Studies demonstrate that oxaceprol treatment at concentrations ranging from 10⁻⁶ M to 10⁻⁹ M (170 ng to 170 pg per ml) produces stimulation of ³⁵SO₄ incorporation, indicating enhanced proteoglycan synthesis [11] [12]. This concentration-dependent response suggests specific receptor-mediated or enzymatic interactions rather than non-specific effects.

Proteoglycan Synthesis Enhancement

The compound's effects on proteoglycan metabolism represent a crucial aspect of its cartilage-protective properties. Research utilizing organ culture systems has demonstrated that oxaceprol treatment stimulates proteoglycan synthesis while maintaining normal structural characteristics of the synthesized molecules [13] [12]. This selective enhancement of anabolic processes without disruption of normal molecular structure indicates sophisticated metabolic modulation.

Detailed analysis of proteoglycan structure reveals that oxaceprol treatment does not significantly alter the hydrodynamic properties, capacity for hyaluronic acid interaction, or glycosaminoglycan chain composition of newly synthesized proteoglycans [13]. This preservation of normal structural characteristics while enhancing synthesis rates suggests that oxaceprol promotes physiological repair processes rather than pathological alterations.

Cartilage Matrix Homeostasis

The compound's interactions with collagen metabolism extend to broader effects on cartilage matrix homeostasis. Studies demonstrate that oxaceprol treatment promotes the incorporation of proline into collagen structures while simultaneously stimulating proteoglycan synthesis [10] [11]. This dual effect on major cartilage matrix components suggests comprehensive support for cartilage repair and maintenance processes.

Intra-articular administration of oxaceprol in experimental osteoarthritis models has shown remarkable improvement in articular cartilage structure, with protection against degenerative changes and enhanced cellular matrix organization [14]. These findings indicate that oxaceprol's molecular mechanisms translate into clinically relevant cartilage protective effects.

Comparative Pharmacodynamics with Traditional NSAIDs

Prostaglandin-Independent Mechanisms

The fundamental distinction between oxaceprol and traditional nonsteroidal anti-inflammatory drugs lies in their relationship to prostaglandin synthesis. While conventional NSAIDs exert their anti-inflammatory effects through cyclooxygenase inhibition and subsequent prostaglandin synthesis reduction, oxaceprol operates through completely independent mechanisms [1] [2]. Experimental studies demonstrate that oxaceprol has no effect on macrophage prostaglandin E₂ release in vitro, yet maintains comparable anti-inflammatory efficacy [2].

This prostaglandin-independent mechanism represents a paradigm shift in anti-inflammatory therapy, offering therapeutic benefits without the gastrointestinal and cardiovascular risks associated with prostaglandin inhibition. The compound's ability to achieve equivalent clinical efficacy through alternative molecular pathways provides significant therapeutic advantages, particularly for long-term treatment of chronic inflammatory conditions.

Leukocyte-Specific Targeting

Traditional NSAIDs primarily target inflammatory mediator synthesis, producing indirect effects on leukocyte function through altered prostaglandin levels. In contrast, oxaceprol directly targets leukocyte adhesion and migration processes, representing a more specific approach to inflammatory control [1] [3]. This direct leukocyte targeting provides several advantages, including more precise inflammatory modulation and reduced systemic effects.

Comparative studies demonstrate that oxaceprol's leukocyte adhesion inhibition is more pronounced and specific than the indirect effects achieved through prostaglandin synthesis inhibition. The compound's ability to markedly inhibit neutrophil infiltration into joint tissues while preserving normal physiological prostaglandin functions represents a significant therapeutic advancement [1] [2].

Mechanism Complementarity

The distinct molecular mechanisms of oxaceprol suggest potential complementarity with traditional NSAIDs rather than simple substitution. While NSAIDs target downstream inflammatory mediators, oxaceprol addresses upstream cellular adhesion processes, providing comprehensive inflammatory control through multiple pathways. This mechanistic complementarity may offer opportunities for combination therapies that maximize anti-inflammatory efficacy while minimizing individual drug-related toxicities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.06880783 g/mol

Monoisotopic Mass

173.06880783 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

132.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0XV76B96L

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antirheumatic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX09 - Oxaceprol
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AX - Other antiinflammatory and antirheumatic agents, non-steroids
M01AX24 - Oxaceprol

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33996-33-7

Wikipedia

Oxaceprol
Odanacati

General Manufacturing Information

L-Proline, 1-acetyl-4-hydroxy-, (4R)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Pawar HS, Francis NK, Hota T, Peter N, Mitra A. Comparative evaluation of therapeutic efficacy of intra-articular oxaceprol with conventional modalities in osteoarthritis animal model. Clin Rheumatol. 2018 Apr 10. doi: 10.1007/s10067-018-4087-1. [Epub ahead of print] PubMed PMID: 29637484.
2: Bach TM, Hara R, Kino K, Ohtsu I, Yoshida N, Takagi H. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1. Appl Microbiol Biotechnol. 2013 Jan;97(1):247-57. doi: 10.1007/s00253-012-4204-z. Epub 2012 Jun 16. PubMed PMID: 22707053.
3: Hoa BT, Hibi T, Nasuno R, Matsuo G, Sasano Y, Takagi H. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1. J Biosci Bioeng. 2012 Aug;114(2):160-5. doi: 10.1016/j.jbiosc.2012.03.014. Epub 2012 May 10. PubMed PMID: 22578594.
4: Pavelka K. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials. Curr Med Res Opin. 2012 Jan;28(1):163-78. doi: 10.1185/03007995.2011.649848. Review. PubMed PMID: 22168216.
5: Gu J, Chen N, Ding G, Zhang Z. Determination of oxaceprol in rat plasma by LC-MS/MS and its application in a pharmacokinetic study. J Pharm Biomed Anal. 2011 Jan 5;54(1):173-8. doi: 10.1016/j.jpba.2010.08.011. Epub 2010 Aug 19. PubMed PMID: 20832228.
6: Aliev AE, Bhandal S, Courtier-Murias D. Quantum mechanical and NMR studies of ring puckering and cis/trans-rotameric interconversion in prolines and hydroxyprolines. J Phys Chem A. 2009 Oct 8;113(40):10858-65. doi: 10.1021/jp906006w. PubMed PMID: 19757781.
7: Clayton JJ. Nutraceuticals in the management of osteoarthritis. Orthopedics. 2007 Aug;30(8):624-9; quiz 630-1. Review. PubMed PMID: 17727018.
8: Krüger K, Klasser M, Mössinger J, Becker U. Oxaceprol--a randomised, placebo-controlled clinical study in osteoarthritis with a non-conventional non-steroidal anti-inflammatory drug. Clin Exp Rheumatol. 2007 Jan-Feb;25(1):29-34. PubMed PMID: 17417987.
9: Ponzio TA, Hatton GI. Adenosine postsynaptically modulates supraoptic neuronal excitability. J Neurophysiol. 2005 Jan;93(1):535-47. Epub 2004 Sep 8. PubMed PMID: 15356187.
10: Beyens MN, Guy C, Ratrema M, Ollagnier M. Prescription of drugs to pregnant women in France: the HIMAGE study. Therapie. 2003 Nov-Dec;58(6):505-11. PubMed PMID: 15058494.
11: Harris AG, Schropp A, Messmer K. [Oxaceprol reduced leukocyte adhesion and extravasation and preserves perfusion of tissue after ischemia/reperfusion]. Langenbecks Arch Chir Suppl Kongressbd. 1998;115(Suppl I):447-51. German. PubMed PMID: 14518294.
12: Witte S, Lasek R, Victor N. [Meta-analysis of the efficacy of adenosylmethionine and oxaceprol in the treatment of osteoarthritis]. Orthopade. 2002 Nov;31(11):1058-65. German. PubMed PMID: 12436324.
13: Veihelmann A, Hofbauer A, Refior HJ, Messmer K. Oxaceprol, an atypical inhibitor of inflammation, reduces leukocyte adherence in mouse antigen-induced arthritis. Acta Orthop Scand. 2001 Jun;72(3):293-8. PubMed PMID: 11480608.
14: Curatolo M, Bogduk N. Pharmacologic pain treatment of musculoskeletal disorders: current perspectives and future prospects. Clin J Pain. 2001 Mar;17(1):25-32. Review. PubMed PMID: 11289086.
15: Herrmann G, Steeger D, Klasser M, Wirbitzky J, Fürst M, Venbrocks R, Rohde H, Jungmichel D, Hildebrandt HD, Parnham MJ, Gimbel W, Dirschedl H. Oxaceprol is a well-tolerated therapy for osteoarthritis with efficacy equivalent to diclofenac. Clin Rheumatol. 2000;19(2):99-104. PubMed PMID: 10791619.
16: Parnham MJ. Antirheumatic agents and leukocyte recruitment. New light on the mechanism of action of oxaceprol. Biochem Pharmacol. 1999 Jul 15;58(2):209-15. Review. PubMed PMID: 10423160.
17: Bauer HW, Klasser M, von Hanstein KL, Rolinger H, Schladitz G, Henke HD, Gimbel W, Steinbach K. Oxaceprol is as effective as diclofenac in the therapy of osteoarthritis of the knee and hip. Clin Rheumatol. 1999;18(1):4-9. PubMed PMID: 10088941.
18: Villani P, Bouvenot G. [Assessment of the placebo effect of symptomatic slow-acting anti-arthritics]. Presse Med. 1998 Feb 7;27(5):211-4. Review. French. PubMed PMID: 9768015.
19: Harris A, Schropp A, Messmer K. Effects of oxaceprol on the microcirculation in ischemia/reperfusion injury. Eur J Med Res. 1998 Apr 8;3(4):182-8. PubMed PMID: 9533926.
20: Steinmeyer J, Kalbhen DA. The inhibitory effects of antirheumatic drugs on the activity of human leukocyte elastase and cathepsin G. Inflamm Res. 1996 Jul;45(7):324-9. PubMed PMID: 8841833.

Explore Compound Types